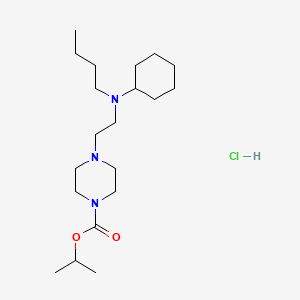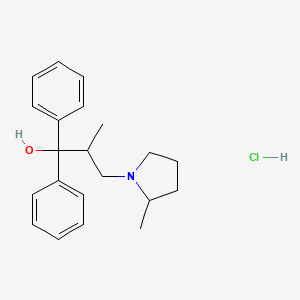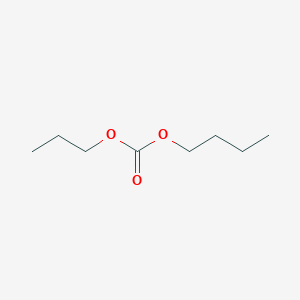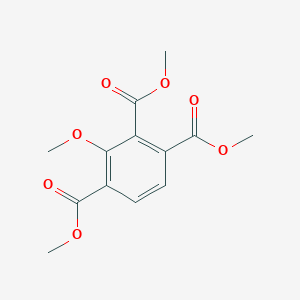
Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C12H12O6. It is a derivative of benzene, where three carboxylate groups and one methoxy group are attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 3-methoxybenzene-1,2,4-tricarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: 3-methoxybenzene-1,2,4-tricarboxylic acid.
Reduction: Trimethyl 3-methoxybenzene-1,2,4-tricarbinol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is employed in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of trimethyl 3-methoxybenzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which may then participate in various biochemical pathways. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1,2,4-benzenetricarboxylate: Similar structure but lacks the methoxy group.
1,3,5-trimethoxybenzene: Contains three methoxy groups but lacks carboxylate groups.
Uniqueness
Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate is unique due to the presence of both methoxy and carboxylate groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
32136-55-3 |
|---|---|
Molecular Formula |
C13H14O7 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
trimethyl 3-methoxybenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C13H14O7/c1-17-10-8(12(15)19-3)6-5-7(11(14)18-2)9(10)13(16)20-4/h5-6H,1-4H3 |
InChI Key |
GSTREZWADUCAQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






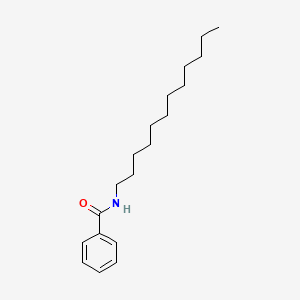

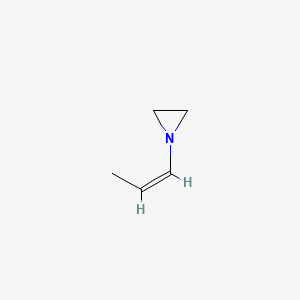
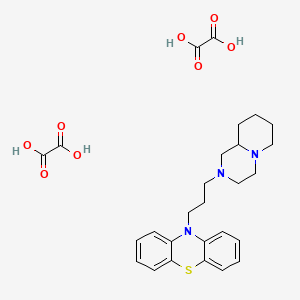
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
